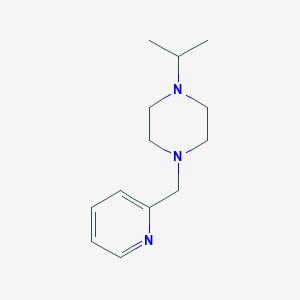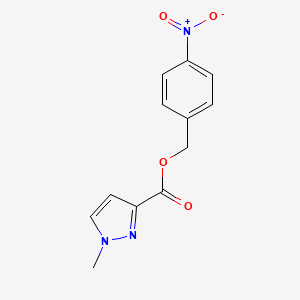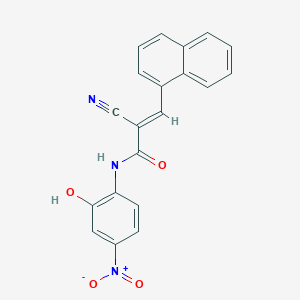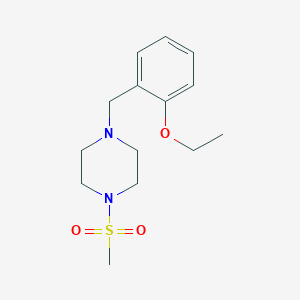![molecular formula C20H20N4OS2 B10877545 (2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The specific structure of this compound includes a benzothieno-pyrimidine core, which is known for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE typically involves multiple steps One common method involves the initial formation of the benzothieno-pyrimidine core through cyclization reactionsThe reaction conditions often include the use of solvents like p-xylene and reagents such as carboxylic anhydrides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Various substituents can be introduced at different positions of the benzothieno-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antiproliferative and antimicrobial effects.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothieno-pyrimidine core can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial effects.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds are known for their kinase inhibition properties and are used in cancer research.
Thioxopyrimidines: These compounds contain a sulfur atom and are known for their diverse biological activities, including antioxidant and anticancer properties
Uniqueness
N’~1~-[2-(METHYLSULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL]-3-PHENYLACRYLOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the methylsulfanyl group and the phenylacrylohydrazide moiety enhances its ability to interact with various biological targets, making it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C20H20N4OS2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(E)-N'-(2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-3-phenylprop-2-enehydrazide |
InChI |
InChI=1S/C20H20N4OS2/c1-26-20-21-18(17-14-9-5-6-10-15(14)27-19(17)22-20)24-23-16(25)12-11-13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,23,25)(H,21,22,24)/b12-11+ |
InChI-Schlüssel |
PJZJDLKEMCSRPD-VAWYXSNFSA-N |
Isomerische SMILES |
CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NNC(=O)/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
CSC1=NC(=C2C3=C(CCCC3)SC2=N1)NNC(=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)


![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)
![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877526.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)

![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
methanone](/img/structure/B10877551.png)
